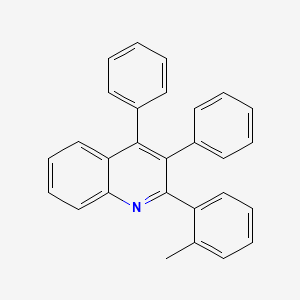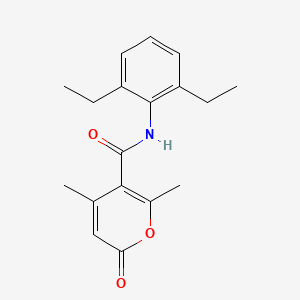
N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyran ring, a carboxamide group, and diethylphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide typically involves the reaction of 2,6-diethylphenylamine with a suitable pyranone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The industrial production process also incorporates purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-Diethylphenyl)-2-chloroacetamide
- N-(2,6-Diethylphenyl)maleimide
- 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Quinolone-8-Carboxamide
Uniqueness
N-(2,6-Diethylphenyl)-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide is unique due to its specific structural features, such as the pyran ring and the diethylphenyl substituents. These features confer distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
Propriétés
Numéro CAS |
61444-68-6 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-(2,6-diethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |
InChI |
InChI=1S/C18H21NO3/c1-5-13-8-7-9-14(6-2)17(13)19-18(21)16-11(3)10-15(20)22-12(16)4/h7-10H,5-6H2,1-4H3,(H,19,21) |
Clé InChI |
CIIOQZIIAIZGLQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(OC(=O)C=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


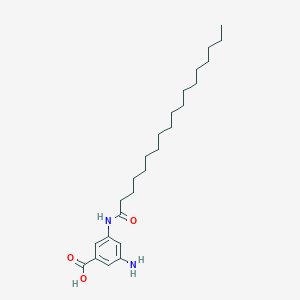

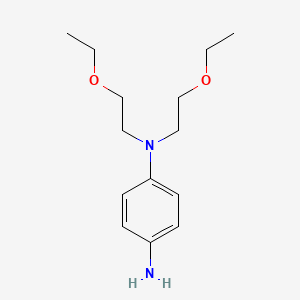
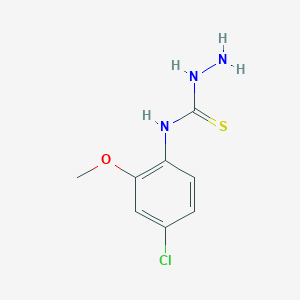

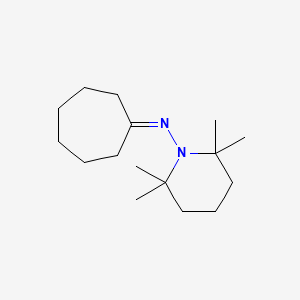

![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)

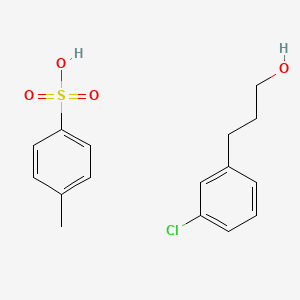
![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
